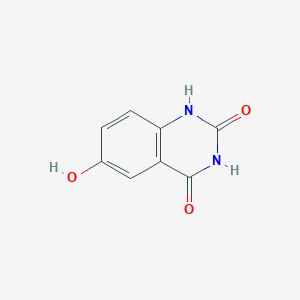

6-Hydroxyquinazoline-2,4(1H,3H)-dione

CAS No.: 17730-74-4

Cat. No.: VC2568163

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17730-74-4 |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | 6-hydroxy-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13) |

| Standard InChI Key | MOTVHUMFMLEKPA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1O)C(=O)NC(=O)N2 |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=O)NC(=O)N2 |

Introduction

Chemical Structure and Physical Properties

6-Hydroxyquinazoline-2,4(1H,3H)-dione belongs to the quinazoline class of compounds, characterized by a benzene ring fused to a pyrimidine ring, with specific functional groups at positions 2, 4, and 6. The compound features two carbonyl groups at positions 2 and 4, as well as a hydroxyl group at position 6, creating a potential metal-chelating structure that contributes to its biological activities.

Basic Chemical Information

The compound is identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 17730-74-4 |

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.14 g/mol |

| Density | 1.487±0.06 g/cm³ (Predicted) |

| Melting Point | 303-304 °C (in acetic acid solvent) |

| pKa | 9.27±0.20 (Predicted) |

The chemical structure features a benzene ring fused with a pyrimidine ring containing two nitrogen atoms, with carbonyl groups at positions 2 and 4, and a hydroxyl group at position 6 . This structural arrangement enables the compound to form hydrogen bonds and engage in metal-ion chelation, properties that are central to its biological activities.

Research Applications and Biological Activities

The compound has demonstrated considerable versatility in various research contexts, particularly in pharmaceutical development. Its applications span multiple therapeutic areas, making it a compound of significant interest in drug discovery.

Pharmaceutical Research

6-Hydroxyquinazoline-2,4(1H,3H)-dione serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is particularly valuable in developing potential therapeutic agents, especially in the field of oncology, where it is explored for its role in inhibiting specific enzymes involved in cancer cell proliferation . Additionally, it functions as a building block in organic chemistry for creating complex heterocyclic compounds with potential therapeutic applications.

Antiviral Properties

Derivatives of 6-Hydroxyquinazoline-2,4(1H,3H)-dione have demonstrated promising antiviral activities against multiple viral pathogens. Most notably, researchers have discovered that 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives exhibit potent and specific inhibitory effects against vaccinia virus and adenovirus in vitro . Compounds designated as 24b11 and 24b13 have shown particularly potent vaccinia and adenovirus inhibitory activity, respectively, making them promising candidates for further exploration as potential drug candidates for anti-poxvirus or adenovirus therapy .

The mechanism of action for these antiviral effects is still under investigation, and researchers continue to explore the precise viral targets of these 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones derivatives .

Anti-HIV Activity

A novel series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives has been designed and synthesized for potential use against HIV. These compounds have shown effectiveness as inhibitors of HIV-1 RNase H activity at sub to low micromolar concentrations . Among these derivatives, one compound designated as II-4 demonstrated particular promise, with an IC50 value of 0.41 ± 0.13 μM, almost five times lower than the IC50 obtained with β-thujaplicinol, a known HIV RNase H inhibitor .

In addition to inhibiting HIV-1 RNase H activity, compound II-4 also effectively inhibited HIV-1 IN strand transfer activity with an IC50 of 0.85 ± 0.18 μM, although it was less potent than raltegravir (IC50 = 71 ± 14 nM) . Despite its relatively low cytotoxicity, the effectiveness of II-4 in cell culture was limited by its poor membrane permeability, highlighting an area for further optimization.

Anti-HCV Properties

Research has also revealed potential applications of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives against Hepatitis C Virus (HCV). Structure-activity relationship studies have shown that introducing specific substituents at the N-1 position, such as phenylpropyl groups and substituted phenethyl groups, can enhance HCV inhibitory effects . For example, a derivative designated as 10d achieved an EC50 value of 13.3 μM against HCV, although some derivatives demonstrated cytotoxicity that would need to be addressed in further development .

Synthesis and Chemical Modifications

The synthesis of 6-Hydroxyquinazoline-2,4(1H,3H)-dione and its derivatives involves several established chemical pathways, each offering opportunities for structural modifications that can enhance biological activities or improve pharmacokinetic properties.

Synthetic Routes

One common synthetic approach involves a one-pot two-step reaction starting with methyl anthranilate. This process begins with condensation using 1,1'-carbonyldiimidazole (CDI) and benzyloxyamine to introduce the carbonyl fragment, followed by intramolecular cyclization under strongly alkaline conditions . The resulting 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione intermediate can then undergo further modifications at various positions.

Another approach utilizes Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) to construct 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones, which have shown promising antiviral activities . This method offers a relatively straightforward path to creating a library of derivatives for biological screening.

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to identify the most promising derivatives of 6-Hydroxyquinazoline-2,4(1H,3H)-dione. These studies have focused on modifications at several key positions:

-

N-1 Position: Introducing various substituents at this position has been shown to significantly affect biological activity. For instance, phenylpropyl groups and substituted phenethyl groups at the N-1 position increased HCV inhibitory activity .

-

Positions 6 and 7: Researchers have explored introducing different benzamide or phenylsulfonamide substituents at positions 6 and 7 of the quinazoline ring to enhance inhibitory properties against HIV-1 RNase H .

-

Phenyl Ring Modifications: Structural modifications at the phenyl ring region of the parent nucleus have been implemented to explore effects on various biological activities .

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.6136 mL | 28.0678 mL | 56.1356 mL |

| 5 mM | 1.1227 mL | 5.6136 mL | 11.2271 mL |

| 10 mM | 0.5614 mL | 2.8068 mL | 5.6136 mL |

When preparing stock solutions, it is recommended to select the appropriate solvent based on the compound's solubility characteristics. Once prepared, the solution should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .

Current Research Directions and Future Perspectives

Research involving 6-Hydroxyquinazoline-2,4(1H,3H)-dione continues to evolve, with several promising directions for future investigation.

Mechanism of Action Studies

While the biological activities of 6-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been well-documented, the precise mechanisms of action for many of these effects remain to be fully elucidated. Researchers are actively investigating how these compounds interact with their biological targets, particularly in the context of antiviral activity . Understanding these mechanisms could lead to more targeted and effective derivatives.

Optimization for Clinical Applications

Current research focuses on optimizing the structure of 6-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives to enhance their efficacy while reducing potential side effects. This includes addressing issues such as poor membrane permeability that has limited some otherwise promising compounds . Advanced medicinal chemistry approaches, including computer-aided drug design and high-throughput screening, are being employed to accelerate this optimization process.

Expanded Therapeutic Applications

Given the versatility of the 6-Hydroxyquinazoline-2,4(1H,3H)-dione scaffold, researchers are exploring its potential in additional therapeutic areas beyond those already identified. Its derivatives are being investigated for antimicrobial and anti-inflammatory properties, expanding the potential medical applications of this compound class . The ongoing exploration of structure-activity relationships continues to reveal new possibilities for targeting specific diseases and conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume